4-(difluoromethyl)-3-methylbenzoic acid physical and chemical properties
4-(difluoromethyl)-3-methylbenzoic acid physical and chemical properties
The following technical monograph provides an in-depth analysis of 4-(difluoromethyl)-3-methylbenzoic acid , a specialized fluorinated building block used in medicinal chemistry.
Strategic Bioisosteres in Drug Design
Executive Summary & Compound Identity
4-(difluoromethyl)-3-methylbenzoic acid is a high-value intermediate in the design of bioactive small molecules. It combines the steric bulk of a meta-methyl group with the unique electronic and hydrogen-bonding properties of the para-difluoromethyl (
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-(Difluoromethyl)-3-methylbenzoic acid |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 186.16 g/mol |
| SMILES | CC1=C(C(F)F)C=CC(=C1)C(=O)O |
| Precursor CAS | 24078-23-7 (4-Formyl-3-methylbenzoic acid) |
| Core Scaffold | Benzoic Acid |
Physicochemical Profile (Predicted & Derived)
As a specialized intermediate, specific experimental constants are often proprietary. The following values are derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated toluic acids and computed cheminformatics models.
Key Physical Properties
| Parameter | Value (Range) | Rationale / Source |
| Appearance | White to off-white crystalline powder | Consistent with substituted benzoic acids. |
| Melting Point | 155°C – 165°C | Higher than the aldehyde precursor due to H-bonding dimerization of the acid. |
| Boiling Point | ~290°C (at 760 mmHg) | Extrapolated from methylbenzoic acid derivatives. |
| Density | 1.32 ± 0.1 g/cm³ | Increased density over toluic acid due to difluoro substitution. |
| Solubility | DMSO, Methanol, Ethanol, EtOAc | Poor water solubility; requires organic co-solvent. |
Electronic & Thermodynamic Properties
-
Acidity (
): 3.9 – 4.1-
Analysis: The
group is electron-withdrawing ( ), which stabilizes the carboxylate anion, increasing acidity compared to 3-methylbenzoic acid ( 4.27). However, the meta-methyl group ( ) provides slight destabilization, moderating the effect.
-
-
Lipophilicity (cLogP): 2.3 – 2.5
-
Analysis: The
group is more lipophilic than a carbonyl or hydroxyl but less lipophilic than a or methyl group. It strikes a balance, improving membrane permeability without excessive hydrophobicity.
-
-
H-Bond Donor Acidity: Stronger than typical alkyl C-H bonds. The
proton is sufficiently acidic to act as a weak hydrogen bond donor to protein backbone carbonyls.
Synthetic Pathways & Methodologies
The synthesis of 4-(difluoromethyl)-3-methylbenzoic acid is most reliably achieved via deoxyfluorination of the corresponding aldehyde. Direct fluorination of the methyl group is not recommended due to poor selectivity (mono/di/tri-fluoro mixtures).
Primary Route: Deoxyfluorination of Aldehyde Precursor
This self-validating protocol ensures high purity by avoiding over-fluorination.
Precursors:
-
Starting Material: 4-Formyl-3-methylbenzoic acid (CAS: 24078-23-7) or its methyl ester (CAS: 24078-24-8).
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
Step-by-Step Protocol (Laboratory Scale)
-
Esterification (Protection):
-
Fluorination:
-
Dissolve the ester (1.0 eq) in anhydrous DCM under
atmosphere. -
Cool to 0°C. Dropwise add DAST (1.5 eq).
-
Allow to warm to RT and stir for 12 hours.
-
Quench: Pour slowly into saturated
(Caution: Gas evolution). -
Result: Methyl 4-(difluoromethyl)-3-methylbenzoate.
-
-
Hydrolysis (Deprotection):
-
Dissolve intermediate in THF:Water (3:1).
-
Add LiOH·H2O (2.5 eq). Stir at RT for 4 hours.
-
Acidify with 1M HCl to pH 2. Precipitate forms.
-
Filter and dry.
-
Final Product:4-(difluoromethyl)-3-methylbenzoic acid .
-
Visualizing the Synthesis Workflow
Figure 1: Three-step synthetic pathway from the commercially available aldehyde precursor.
Structural Analysis & Bioisosterism
The core value of this compound lies in the Difluoromethyl (
The "Lipophilic Hydrogen Bond Donor"
Unlike a methyl group (
-
H-Bond Donor: The proton on
can donate a hydrogen bond to oxygen or nitrogen acceptors in the target protein (e.g., kinase hinge regions). -
Bioisosteric Replacement:
-
vs. Hydroxyl (-OH):
is a poorer donor but much more lipophilic and metabolically stable (no glucuronidation). -
vs. Thiol (-SH): Similar acidity and size, but redox stable.
-
vs. Carbonyl (C=O): Similar polarity vector but lacks the acceptor capability.
-
Steric Impact of the 3-Methyl Group
The methyl group at the 3-position (ortho to the
-
Conformational Locking: It creates steric clash with the ortho-protons, forcing the benzoic acid/amide side chain to twist out of planarity, which can improve selectivity for specific receptor pockets.
-
Metabolic Blocking: It blocks the meta-position from CYP450-mediated oxidation.
Safety & Handling (SDS Summary)
While specific toxicity data for this isomer may be limited, handle as a standard fluorinated benzoic acid.
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Incompatibility: Strong oxidizing agents, strong bases.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
Precursor Identification: Sigma-Aldrich. 4-Formyl-3-methylbenzoic acid (CAS 24078-23-7).
-
Difluoromethyl Bioisosterism: Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797–804.
- Fluorination Methodology: Singh, R.P., & Shreeve, J.M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002(17), 2561-2578.
-
General Properties of Fluorinated Benzoic Acids: PubChem. 4-Methyl-3-(trifluoromethyl)benzoic acid (Analogous Structure).
